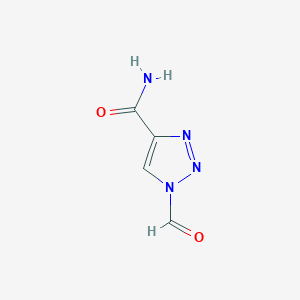![molecular formula C15H24Cl2N2O B15204970 3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-9-methoxy-3,7-diazabicyclo[331]nonane dihydrochloride is a complex organic compound with the molecular formula C15H23Cl2N2O It is characterized by its bicyclic structure, which includes a diazabicyclo nonane core, a benzyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable diamine with a dihalide under basic conditions to form the diazabicyclo nonane core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using methanol and an appropriate alkylating agent.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
化学反応の分析
Types of Reactions
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
科学的研究の応用
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The benzyl and methoxy groups can interact with enzymes or receptors, modulating their activity. The diazabicyclo nonane core provides structural stability and influences the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 3-Benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
Uniqueness
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it a valuable compound for various applications.
特性
分子式 |
C15H24Cl2N2O |
|---|---|
分子量 |
319.3 g/mol |
IUPAC名 |
3-benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-18-15-13-7-16-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H |
InChIキー |
MCMZMOZUSBRHLE-UHFFFAOYSA-N |
正規SMILES |
COC1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


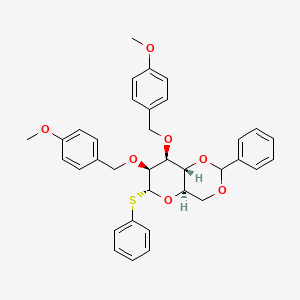
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
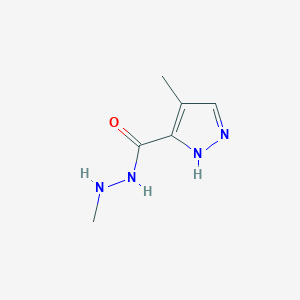
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
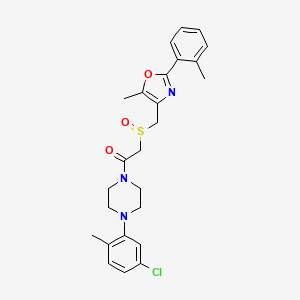

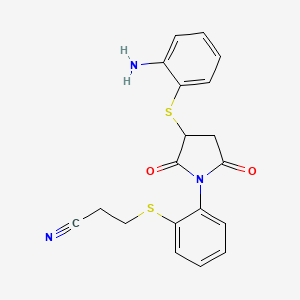
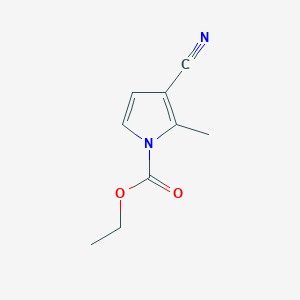
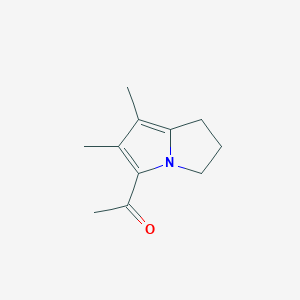
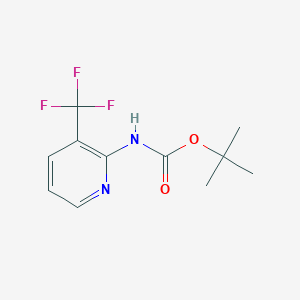
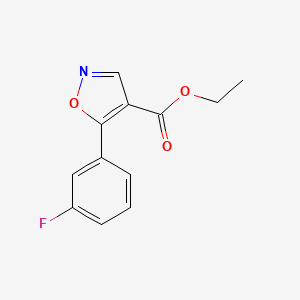
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
